molecular formula C7H12OS B1599123 2-(Methylthio)cyclohexanone CAS No. 52190-35-9

2-(Methylthio)cyclohexanone

Cat. No.: B1599123
CAS No.: 52190-35-9
M. Wt: 144.24 g/mol
InChI Key: QFABNUVNDKOIEH-UHFFFAOYSA-N
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Description

2-(Methylthio)cyclohexanone is an organic compound with the molecular formula C7H12OS It is a 2-substituted cyclohexanone, where a methylthio group (-SCH3) is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents and Conditions: Oxidation of 2-(Methylthio)cyclohexanone can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: The oxidation typically yields sulfoxides or sulfones, depending on the reaction conditions.

  • Reduction

      Reagents and Conditions: Reduction reactions using hydrides like sodium borohydride or lithium aluminum hydride.

      Products: These reactions can produce alcohols or other reduced forms of the compound.

  • Substitution

      Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or other nucleophiles.

      Products: These reactions can introduce new functional groups into the cyclohexanone ring.

Scientific Research Applications

Chemistry

2-(Methylthio)cyclohexanone is used as a substrate in organic synthesis. It can be employed in the synthesis of cyclic nitrones, which are valuable intermediates in the preparation of various organic compounds .

Biology and Medicine

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylthio)cyclohexanone involves its interaction with various molecular targets, depending on the specific application. For example, in oxidation reactions, the sulfur atom in the methylthio group can undergo oxidation to form sulfoxides or sulfones. In reduction reactions, the carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone

      Comparison: Cyclohexanone lacks the methylthio group, making it less reactive in certain types of chemical reactions compared to 2-(Methylthio)cyclohexanone.

  • 2-(Methylthio)cyclopentanone

      Comparison: This compound has a similar structure but with a five-membered ring instead of a six-membered ring, which affects its chemical reactivity and physical properties.

  • 2-(Ethylthio)cyclohexanone

      Comparison: The ethylthio group provides different steric and electronic effects compared to the methylthio group, leading to variations in reactivity and application.

Uniqueness

This compound is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.

Properties

IUPAC Name

2-methylsulfanylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABNUVNDKOIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401159
Record name 2-(Methylthio)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52190-35-9
Record name 2-(Methylthio)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)cyclohexanone
Reactant of Route 2
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2-(Methylthio)cyclohexanone
Reactant of Route 3
2-(Methylthio)cyclohexanone
Reactant of Route 4
2-(Methylthio)cyclohexanone
Reactant of Route 5
2-(Methylthio)cyclohexanone
Reactant of Route 6
2-(Methylthio)cyclohexanone

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